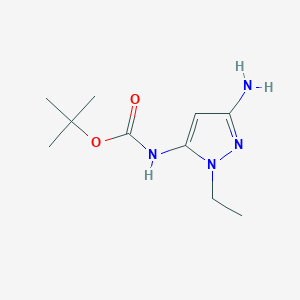

tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate

Description

tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a pyrazole-based compound featuring a tert-butyl carbamate group at the 5-position and an ethyl substituent at the 1-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group acts as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-2-ethylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H18N4O2/c1-5-14-8(6-7(11)13-14)12-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |

InChI Key |

FWBGJZOXOMOXEA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Primary amines.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate has been investigated for its potential therapeutic effects, particularly as a kinase inhibitor. Kinases are crucial in various signaling pathways, and compounds that can selectively inhibit specific kinases have significant implications for cancer treatment and other diseases.

- Case Study: Kinase Inhibition

In a study focusing on pyrazole derivatives, this compound demonstrated selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK16. The compound showed an EC50 value of 33 nM, indicating potent activity against this target .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its carbamate group allows for various chemical transformations, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carbamate can be reduced to yield primary amines.

- Substitution : The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions are essential for creating more complex organic molecules tailored for specific applications.

The biological activity of this compound has been explored in various contexts:

- Neuroprotective Effects : Research indicates that similar compounds may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatments.

| Activity Type | Observations |

|---|---|

| Kinase Inhibition | Selective inhibition of CDK16 (EC50 = 33 nM) |

| Neuroprotection | Reduction in cell death under oxidative stress |

| Antimicrobial Activity | Notable antibacterial properties against pathogens |

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The tert-butyl carbamate-protected pyrazole scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

Alkyl Chain Modifications: The ethyl substituent in the target compound balances steric bulk and lipophilicity compared to smaller (e.g., methyl in compound 5) or larger groups (e.g., butyl in compound 13). Cyclopropyl substituents (e.g., compound 11c) improve conformational rigidity, which may enhance binding affinity in kinase inhibitors .

Functional Group Effects: The amino group at the 3-position (target compound) facilitates hydrogen bonding and further derivatization, whereas a nitro group (compound 13) increases electrophilicity, making it reactive in substitution reactions . Pyrimidinyl extensions (compound 11c) enable π-π stacking interactions in biological targets, a feature absent in simpler analogs .

Synthetic Efficiency :

- High-purity (≥95%) compounds (e.g., 11c) are achieved via optimized conditions (5–18 h at 90°C) , whereas lower yields (e.g., 34% for compound 41b in ) highlight challenges with sterically hindered intermediates .

Biological Activity

Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, with a molecular weight of 226.28 g/mol, features a unique pyrazole ring and a tert-butyl carbamate moiety, making it a candidate for various biological activities, particularly in the context of drug discovery and development.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O₂ |

| Molecular Weight | 226.28 g/mol |

| InChI Key | FWBGJZOXOMOXEA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is generally conducted under mild conditions at room temperature, facilitating the formation of the desired carbamate product .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to participate in hydrogen bonding and π–π interactions, which are crucial for its binding affinity to biological targets.

Therapeutic Potential

Research indicates that compounds with similar pyrazole structures have shown promise in inhibiting specific enzymes associated with cancer progression, particularly those involved in cell signaling pathways like the epidermal growth factor receptor (EGFR). Preliminary studies suggest that this compound may exhibit anti-cancer properties through these mechanisms .

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the optimization of small molecules with pyrazole derivatives, demonstrating significant apoptosis induction in cancer cell lines when treated with similar compounds. The findings suggest that this compound could potentially lead to novel therapeutic agents targeting cancer .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| Tert-butyl N-(benzyloxy)carbamate | 0.85 | Enzyme inhibition |

| Tert-butyl N-(2-bromoethyl)carbamate | 0.82 | Potential anti-cancer properties |

| Tert-butyl (4-amino-1-methyl-1H-pyrazole) | 0.90 | Inhibition of cell proliferation |

| Tert-butyl (4-(4-bromo-1H-pyrazol)) | 0.78 | Modulation of immune response |

The unique arrangement of functional groups in this compound distinguishes it from other compounds, contributing to its specific biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate protection of pyrazole derivatives. For example, di-tert-butyl dicarbonate (Boc anhydride) is reacted with a pyrazole-amine precursor in aqueous/organic biphasic systems. Yields depend on stoichiometry, temperature (room temperature to reflux), and reaction time (overnight to 60 hours). Recrystallization from ethyl acetate/hexane mixtures is commonly used for purification .

- Key Considerations : Optimize pH to avoid premature Boc deprotection. Monitor reaction progress via TLC or HPLC.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Techniques :

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks (e.g., using SHELX programs for refinement ).

- NMR/IR spectroscopy : Confirms functional groups (e.g., Boc carbonyl at ~1680 cm⁻¹ in IR; tert-butyl protons at ~1.3 ppm in H NMR) .

- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong acids/bases to prevent Boc group cleavage. While not classified as acutely toxic, consult SDS for specific handling guidelines (e.g., storage at 2–8°C under inert atmosphere) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., ethyl vs. methyl groups) impact the compound’s reactivity and crystallographic packing?

- Structural Insights : Ethyl groups introduce steric effects, altering reaction kinetics (e.g., slower nucleophilic substitution). Crystallographic studies reveal that bulky tert-butyl groups promote specific packing motifs via van der Waals interactions, while amino groups form hydrogen bonds with adjacent molecules .

- Contradictions : Conflicting reports exist on solubility trends; ethyl substituents may increase hydrophobicity but reduce crystallinity in polar solvents .

Q. What computational methods are effective for predicting the compound’s stability under varying pH conditions?

- Approach : Use density functional theory (DFT) to calculate Gibbs free energy changes during Boc deprotection. Molecular dynamics simulations can model solvation effects in aqueous buffers. Software like Gaussian or ORCA is recommended .

- Validation : Compare computational results with experimental HPLC data tracking degradation products (e.g., free amine formation at pH < 3) .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Resolution Strategy :

Re-refine raw diffraction data using SHELXL with updated scattering factors.

Validate thermal displacement parameters (ADPs) to identify disordered regions.

Cross-validate with spectroscopic data (e.g., C NMR for carbonyl carbon shifts) .

- Case Study : A 2016 study resolved ambiguities in a related carbamate’s structure by combining X-ray data with IR-derived hydrogen-bonding patterns .

Q. What role does this compound play in the synthesis of bioactive pyrazole derivatives, and how is its efficacy validated?

- Applications : Serves as a precursor for antitumor agents. Post-functionalization (e.g., coupling with aryl halides via Suzuki-Miyaura reactions) introduces pharmacophores. Bioactivity is tested via in vitro assays (e.g., antiproliferative activity against HeLa cells) .

- Challenges : Balance Boc group stability during downstream reactions. Use mild deprotection agents (e.g., TFA in DCM) to retain chirality .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.